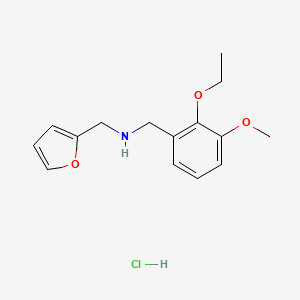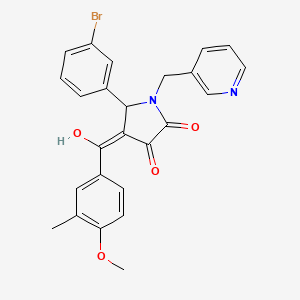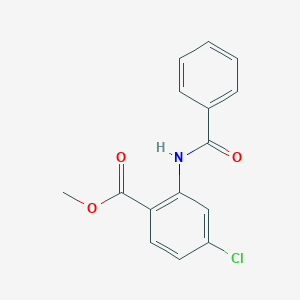![molecular formula C16H21Cl2NO3 B5482732 2-({[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride](/img/structure/B5482732.png)
2-({[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride, also known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. FTY720 was first discovered in the early 1990s as a derivative of a natural product found in a fungus. Since then, it has been studied for its immunomodulatory, anti-inflammatory, and neuroprotective effects.
Mécanisme D'action
The mechanism of action of 2-({[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride involves the modulation of sphingosine-1-phosphate (S1P) signaling. S1P is a bioactive lipid that plays a critical role in various physiological processes, including immune cell trafficking, vascular development, and neuronal survival. 2-({[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride is phosphorylated by sphingosine kinase 2 (SphK2) to form 2-({[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride-phosphate, which acts as an agonist for S1P receptors. 2-({[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride-phosphate causes the internalization and degradation of S1P receptors, leading to the sequestration of lymphocytes in lymphoid organs and the inhibition of their egress into peripheral tissues.
Biochemical and Physiological Effects:
2-({[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride has been shown to have various biochemical and physiological effects, including the modulation of immune cell trafficking, the inhibition of angiogenesis, and the promotion of neuronal survival. 2-({[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride has been shown to reduce the number of circulating lymphocytes by sequestering them in lymphoid organs. 2-({[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride has also been shown to inhibit angiogenesis by downregulating the expression of vascular endothelial growth factor (VEGF) and its receptors. In addition, 2-({[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride has been shown to promote neuronal survival by activating the Akt pathway and inhibiting apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
2-({[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride has several advantages and limitations for lab experiments. One advantage is its ability to modulate immune cell trafficking, which makes it a useful tool for studying the immune system. Another advantage is its ability to inhibit angiogenesis, which makes it a useful tool for studying cancer. One limitation is its potential toxicity, which requires careful dosing and monitoring. Another limitation is its limited solubility, which requires the use of organic solvents for administration.
Orientations Futures
There are several future directions for the study of 2-({[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride. One direction is the development of more potent and selective S1P receptor agonists. Another direction is the exploration of 2-({[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride's potential therapeutic applications in other diseases, such as Alzheimer's disease and stroke. Another direction is the investigation of 2-({[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride's potential as a neuroprotective agent in traumatic brain injury. Finally, the development of new formulations of 2-({[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride with improved solubility and bioavailability could enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of 2-({[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride involves several steps, including the protection of the hydroxyl group, the formation of the furan ring, and the introduction of the chloromethyl group. The final step involves the reaction of the chloromethyl group with the amine group to form the hydrochloride salt of 2-({[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride.
Applications De Recherche Scientifique
2-({[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride has been extensively studied for its potential therapeutic applications in various diseases, including multiple sclerosis, cancer, and transplantation. In multiple sclerosis, 2-({[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride has been shown to reduce the frequency of relapses and slow down disease progression. In cancer, 2-({[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride has been shown to induce apoptosis in cancer cells and inhibit angiogenesis. In transplantation, 2-({[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride has been shown to prevent graft rejection and improve transplant survival.
Propriétés
IUPAC Name |
2-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methylamino]butan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO3.ClH/c1-3-12(10-19)18-9-13-5-7-15(21-13)11-4-6-16(20-2)14(17)8-11;/h4-8,12,18-19H,3,9-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKJIUWDQRIPMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CC=C(O1)C2=CC(=C(C=C2)OC)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5482651.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-[4-(3-thietanyloxy)benzylidene]propanohydrazide](/img/structure/B5482662.png)
![methyl 7-(3,4-dichlorophenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5482672.png)
![2-[4-(4-fluorobenzyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide](/img/structure/B5482681.png)
![3-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}-1,6-dimethylpyridin-2(1H)-one](/img/structure/B5482688.png)
![4-(2-methylphenoxy)-1-[3-(1H-pyrazol-1-yl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B5482690.png)
![N-[2-(2-furyl)ethyl]-7-(tetrahydrofuran-2-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5482698.png)




![3-hydroxy-4-(4-isopropoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5482739.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5482743.png)
![ethyl 3-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate](/img/structure/B5482746.png)